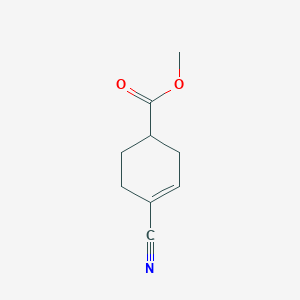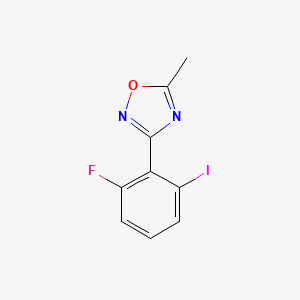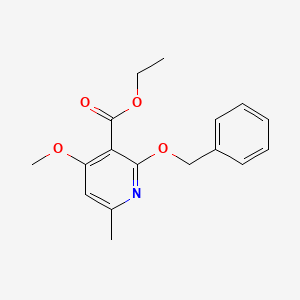
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a nicotinate core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate typically involves the esterification of 2-(benzyloxy)-4-methoxy-6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Ester reduction yields the corresponding alcohol.
Substitution: Methoxy group substitution yields various substituted nicotinates.
科学的研究の応用
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations are crucial for its biological activity and efficacy in various applications.
類似化合物との比較
- Ethyl 2-(benzyloxy)-4-methoxynicotinate
- Ethyl 2-(benzyloxy)-6-methylnicotinate
- Ethyl 2-(benzyloxy)-4-methoxy-5-methylnicotinate
Comparison: Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.
特性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
ethyl 4-methoxy-6-methyl-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-4-21-17(19)15-14(20-3)10-12(2)18-16(15)22-11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
InChIキー |
WQXJNMHUNVAZNK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(N=C1OCC2=CC=CC=C2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
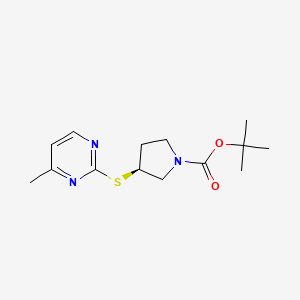
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
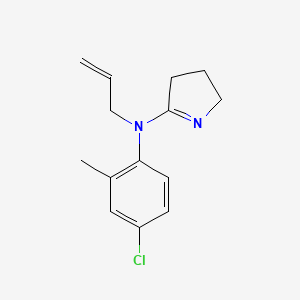
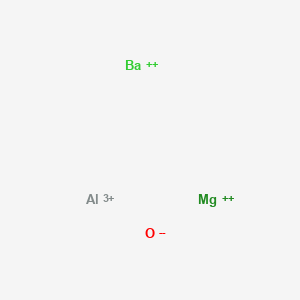

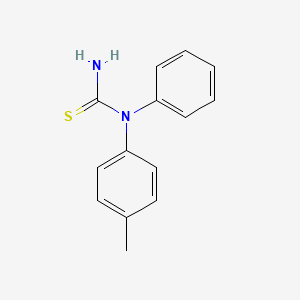
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)

